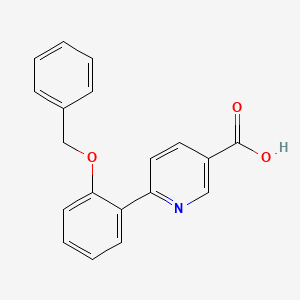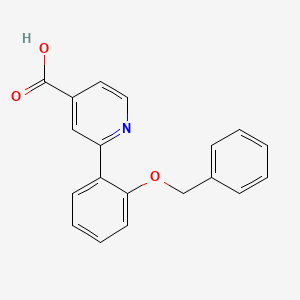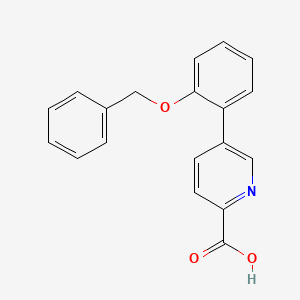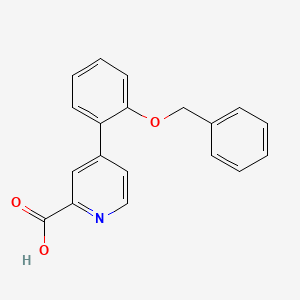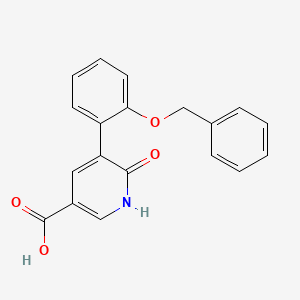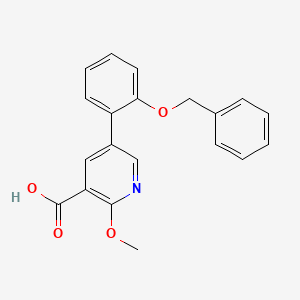
2-(3-Benzyloxyphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Benzyloxyphenyl)nicotinic acid (2-BPA) is a small organic molecule with a structure similar to nicotinic acid (also known as niacin) that has a wide range of applications in the scientific research community. 2-BPA is a versatile compound that can be used as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is a highly reactive compound that is used in the synthesis of other compounds, and has numerous applications in the fields of biochemistry, pharmacology, and medicine.
科学研究应用
2-BPA has a wide range of applications in the scientific research community. It is used in the synthesis of other compounds, including drugs, and is also used as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is used in the study of enzyme kinetics, protein-protein interactions, and metabolic pathways. It is also used in the study of cell signaling and gene expression.
作用机制
2-BPA is a small organic molecule that is capable of acting as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is known to interact with several enzymes, including cytochrome P450 and monoamine oxidase, and is known to be involved in the activation of several cell-signaling pathways.
Biochemical and Physiological Effects
2-BPA has several biochemical and physiological effects. It is known to affect the activity of several enzymes, including cytochrome P450 and monoamine oxidase, and is known to activate several cell-signaling pathways. It is also known to affect the expression of several genes, and has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
2-BPA is a highly reactive compound that is relatively easy to synthesize and is widely available. It is also relatively inexpensive and can be used in a variety of biochemical and physiological experiments. However, it is important to note that 2-BPA is a highly reactive compound and should be handled with care in the laboratory.
未来方向
In the future, 2-BPA could be used to study the effects of small molecules on gene expression and cell signaling pathways. It could also be used to study the effects of small molecules on enzyme kinetics, protein-protein interactions, and metabolic pathways. Additionally, 2-BPA could be used to develop new drugs and therapies for a variety of diseases and disorders. Finally, 2-BPA could be used to study the effects of small molecules on the immune system and to develop new treatments for autoimmune diseases.
合成方法
2-BPA is synthesized by the reaction of benzyl alcohol and 3-hydroxybenzoic acid. This reaction is typically performed in an aqueous solution of sodium hydroxide and is catalyzed by either sodium hydroxide or potassium hydroxide. The reaction is exothermic and yields 2-BPA as the primary product.
属性
IUPAC Name |
2-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-10-5-11-20-18(17)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWOLYHSNAFJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688422 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258628-83-9 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



